molecular formula C6H8N6O5 B5003898 N-[2-(3,5-dinitro-1,2,4-triazol-1-yl)ethyl]acetamide

N-[2-(3,5-dinitro-1,2,4-triazol-1-yl)ethyl]acetamide

Cat. No.: B5003898
M. Wt: 244.17 g/mol
InChI Key: ASNMTGUAVFUDSR-UHFFFAOYSA-N
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Description

N-[2-(3,5-dinitro-1,2,4-triazol-1-yl)ethyl]acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse applications in various fields, including energetic materials, pharmaceuticals, and agrochemicals. The presence of the 3,5-dinitro-1,2,4-triazole moiety imparts unique properties to the compound, making it of significant interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dinitro-1,2,4-triazol-1-yl)ethyl]acetamide typically involves the reaction of 3,5-dinitro-1,2,4-triazole with an appropriate ethylating agent, followed by acetylation. One common method involves the use of potassium 3,5-dinitro-1,2,4-triazolate and ethyl bromide in the presence of a base, such as potassium carbonate, to form the ethylated intermediate. This intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dinitro-1,2,4-triazol-1-yl)ethyl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(3,5-dinitro-1,2,4-triazol-1-yl)ethyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3,5-dinitro-1,2,4-triazol-1-yl)ethyl]acetamide is primarily related to its ability to interact with specific molecular targets. The nitro groups and triazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. In the context of energetic materials, the compound’s high energy content and thermal stability make it suitable for use in explosives and propellants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which combine the properties of the 3,5-dinitro-1,2,4-triazole moiety with the ethylacetamide group. This combination imparts distinct chemical and physical properties, making it suitable for a variety of applications in different fields .

Properties

IUPAC Name

N-[2-(3,5-dinitro-1,2,4-triazol-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6O5/c1-4(13)7-2-3-10-6(12(16)17)8-5(9-10)11(14)15/h2-3H2,1H3,(H,7,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNMTGUAVFUDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C(=NC(=N1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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